4'-Epidaunorubicin
Descripción
Historical Context of 4'-Epidaunorubicin Discovery and Initial Research
Anthracycline antibiotics are a class of naturally occurring compounds primarily isolated from Streptomyces bacteria. google.com Daunorubicin (B1662515) was among the first discovered anthracyclines from Streptomyces peucetius. acs.org The discovery and initial research into this compound emerged from efforts to synthesize modified anthracyclines with potentially improved therapeutic profiles.
Derivation within the Anthracycline Class of Glycosides
This compound is derived from daunorubicin, differing by the stereochemical configuration of the hydroxyl group at the 4' position of the daunosamine (B1196630) sugar moiety. smolecule.com This sugar moiety, L-daunosamine, is a crucial component of anthracyclines like daunorubicin and doxorubicin (B1662922), and its presence is essential for their anticancer activity. acs.orguniversiteitleiden.nl The biosynthesis of L-daunosamine involves a series of enzymatic steps, starting from dTDP-4-keto-6-deoxy-D-glucose. acs.orgnih.gov
Rationale for Stereochemical Modification at the 4' Position
The rationale behind modifying the stereochemistry at the 4' position of the daunosamine sugar was to investigate the impact of this alteration on the biological and pharmacological properties of the resulting compound. smolecule.com Small changes in the stereochemistry of a molecule, particularly in glycosylated natural products, can significantly affect their bioactivities. acs.orgmdpi.com In the case of anthracyclines, modifications to the sugar moiety have been explored to potentially enhance therapeutic efficacy and reduce undesirable side effects, such as cardiotoxicity, which is a significant limitation of some parent compounds like doxorubicin and daunorubicin. smolecule.comacs.org The epimerization at the 4' carbon results in a change in the spatial orientation of the hydroxyl group, from an axial configuration in daunorubicin to an equatorial configuration in this compound (which is the sugar moiety found in epirubicin (B1671505), the 4'-epimer of doxorubicin). mdpi.com This specific modification was explored as a strategy to develop anthracycline derivatives with potentially improved therapeutic indices.
Academic Significance of this compound as a Research Compound
This compound holds academic significance as a research compound due to its role in expanding the understanding of anthracycline chemistry and the critical relationship between their structure and function.
Contributions to Anthracycline Medicinal Chemistry
Research on this compound has contributed to the field of anthracycline medicinal chemistry by providing insights into how structural modifications, specifically at the sugar moiety, influence the properties of these compounds. It serves as a model compound for studying the synthesis and modification of anthracycline antibiotics. Studies involving this compound, and its role as a precursor in the semisynthesis of epirubicin, highlight the importance of targeted chemical modifications in generating derivatives with altered biological profiles. researchgate.netresearchgate.netmedchemexpress.com The development of fermentation methods for producing this compound using genetically engineered Streptomyces peucetius strains further demonstrates its significance in exploring alternative synthetic routes for anthracycline derivatives through combinatorial biosynthesis. researchgate.netresearchgate.netresearchgate.net
Structure
3D Structure
Propiedades
Fórmula molecular |
C27H29NO10 |
|---|---|
Peso molecular |
527.5 g/mol |
Nombre IUPAC |
(7R,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16+,17-,22-,27-/m0/s1 |
Clave InChI |
STQGQHZAVUOBTE-AUUHZLHTSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O |
Sinónimos |
3',epidaunorubicin 3'-epidaunorubicin 3'-epidaunorubicin hydrochloride, (8s-cis)-isomer 4'-epidaunorubicin |
Origen del producto |
United States |
Synthetic and Biosynthetic Methodologies for 4 Epidaunorubicin
Chemical Synthesis Pathways of 4'-Epidaunorubicin
Chemical synthesis of this compound often involves modifying the sugar moiety of daunorubicin (B1662515). A common strategy is the epimerization of the hydroxyl group at the 4' position.
Semisynthetic Routes from Daunorubicin Precursors
Semisynthetic pathways from daunorubicin are widely used due to the relative availability of daunorubicin, which is typically obtained through microbial fermentation google.com. These routes involve a series of chemical transformations to achieve the desired stereochemistry at the 4' position.
A key step in the semisynthesis of this compound is the oxidation of the hydroxyl group at the C-4' position of the daunosamine (B1196630) sugar in daunorubicin to a ketone google.comgoogle.com. This oxidation step is crucial because it removes the existing stereocenter at the 4' position, allowing for the subsequent introduction of the desired stereochemistry through a controlled reduction.
One approach involves the reaction of N-Trifluoroacetyl-13-daunorubicinol with dimethylsulfoxide activated by acetylating agents to produce 4'-keto-N-Trifluoroacetyldaunorubicin google.com. This reaction proceeds via an intermediate sulfoxy salt google.comwipo.int. Under certain conditions, the yield of the target ketone can exceed 85% google.com.
Common oxidizing agents can be used for this transformation .
Following the oxidation to the 4'-keto intermediate, a stereospecific reduction is performed to introduce the hydroxyl group at the 4' position with the desired epi configuration (axial) google.comgoogle.com. This step is critical for establishing the correct stereochemistry of this compound.
Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation google.comgoogle.com. Stereospecific reduction of 4'-keto-N-Trifluoroacetyldaunorubicin in the equatorial conformation with sodium borohydride can increase the yield of the desired epimer to more than 90% google.comgoogle.com. However, the use of sodium borohydride can also lead to the reduction of the 13-keto group in the aglycone fragment, forming N-TFA-daunorubicinol as a side product google.comgoogle.com.
Alternative reducing agents, such as derivatives of alkaline metal borohydrides with the formula MHBL₃ (where M = Li, Na, K; L = AlkO, AlkCOO, ArCOO), can also be employed wikipedia.org. The reaction temperature during this reduction step is important; conducting the reaction at low temperatures, such as -80°C to 0°C, and more optimally at -70 ± 5°C, can significantly reduce the amount of side products and impurities google.com.
Ketoreductases, enzymes that catalyze stereospecific reduction of carbonyl groups, are also relevant in biosynthetic contexts and can exhibit remarkable regio- and stereocontrol plos.orgacs.org.
After the stereospecific reduction, protecting groups, particularly the trifluoroacetyl group on the amino sugar, need to be removed to obtain the final this compound product google.comgoogle.com. The trifluoroacetyl group is commonly used to protect the amino group during the synthesis wikipedia.orggoogle.com.
The removal of the trifluoroacetyl protecting group from N-Trifluoroacetyl-4'-epidaunorubicin is typically achieved by hydrolysis under basic conditions google.comgoogle.com. Treatment with an aqueous base having a pH of 10-13 at a temperature from 0°C to 40°C, preferably 20 ± 5°C, can be used google.com. Mild alkaline hydrolysis is generally employed .
Protecting groups are widely used in organic synthesis to temporarily block reactive functional groups while reactions are carried out elsewhere in the molecule highfine.comorganic-chemistry.org. Their removal is a crucial deprotection step atdbio.comglenresearch.comajol.info. The choice of protecting group and deprotection conditions is important to avoid unwanted side reactions epo.orggoogleapis.com.
Another semisynthetic approach involves the condensation of the aglycone, daunomycinone (B1669838), with a modified sugar moiety that already possesses the desired stereochemistry at the 4' position epo.orgnih.gov. This typically involves coupling daunomycinone with a glycosyl chloride derivative of 4'-epidaunosamine.
The synthesis of this compound can be performed by the condensation of 2,3,6-trideoxy-3-trifluoroacetamido-4-O-trifluoroacetyl-alpha-L-arabino-hexopyranosyl chloride with daunomycinone nih.gov. This reaction forms the glycosidic linkage between the sugar and the aglycone.
Some methods involve methanolysis of daunorubicin to obtain daunomycinone and daunosamine methyl ether, followed by converting daunosamine methyl ether into an N-protected 4'-epi daunosamine epo.orggoogleapis.com. The N-protected 4'-epi daunosamine is then coupled with daunomycinone or a derivative like 14-acetoxy daunomycinone google.comepo.orggoogleapis.com. The choice of the amino-protecting group on the daunosamine methyl ether is important as it must be removable after coupling without causing side reactions on the aglycone epo.orggoogleapis.com. Trifluoroacetyl and allyloxycarbonyl groups have been selected as protecting groups epo.orggoogleapis.com.
Condensation reactions are fundamental in organic chemistry for forming new carbon-carbon or carbon-heteroatom bonds derpharmachemica.comscholarsresearchlibrary.comrsc.org. In glycosylation reactions, the stereochemical outcome can be influenced by the nature of the glycosyl donor and acceptor, as well as the reaction conditions nih.govacs.org.
Stereochemical Control in this compound Synthesis (e.g., Alpha and Beta Anomers)
Controlling the stereochemistry, particularly at the anomeric center (C-1') and the 4' position of the sugar moiety, is paramount in the synthesis of this compound. The desired product has the epi configuration at the 4' position, which is the opposite stereochemistry compared to daunorubicin at this carbon.
In the semisynthetic route involving oxidation and reduction, the stereospecific reduction of the 4'-keto intermediate is key to establishing the correct 4'-stereochemistry google.comgoogle.com. As mentioned, using specific reducing agents and controlled conditions favors the formation of the desired epimer google.comgoogle.com.
In condensation reactions involving glycosyl chlorides and daunomycinone, the stereochemistry of the newly formed glycosidic bond at the anomeric center (C-1') must also be controlled. Glycosylation reactions can yield both alpha and beta anomers nih.govacs.orgemerypharma.com. The stereochemical outcome is influenced by factors such as the leaving group on the glycosyl donor, the promoter used, the nature of the acceptor, and the presence of participating groups on the sugar nih.govacs.orgmdpi.com.
For instance, condensation of 2,3,6-trideoxy-3-trifluoroacetamido-4-O-trifluoroacetyl-alpha-L-arabino-hexopyranosyl chloride with daunomycinone yielded both alpha and beta anomers of this compound nih.gov. The separation and identification of alpha and beta anomers can be an analytical challenge emerypharma.com. The anomeric effect also plays a role in the stereochemical outcome of reactions involving the anomeric center mdpi.com.
Methodological Advancements in Chemical Synthesis of 2-Deoxyglycosides Relevant to this compound
Chemical synthesis of this compound often involves modifying the sugar moiety of daunorubicin or synthesizing the epidaunosamine sugar and then attaching it to the aglycone, daunomycinone. One synthetic route involves the oxidation of the C-4' hydroxyl group of daunorubicin to form a 4'-keto intermediate. This intermediate is then subjected to reduction, typically with sodium borohydride (NaBH4), followed by mild alkaline hydrolysis to remove protecting groups, yielding this compound. google.com
Advancements in the synthesis of 2-deoxyglycosides, such as epidaunosamine, are relevant to the chemical synthesis of this compound. Highly efficient and stereocontrolled methods for synthesizing L-epi-daunosamine glycosides have been developed. One such method involves a BF₃·OEt₂-promoted tandem hydroamination/glycosylation reaction of 3,4-di-O-acetyl-6-deoxy-L-glucal. acs.orgnih.govacs.org This approach allows for the stereoselective introduction of the amino group and the glycosidic linkage in a single step, circumventing issues with stereoselectivity encountered in previous strategies. acs.orgacs.org
Microbial Biosynthesis and Metabolic Engineering of this compound
Microbial biosynthesis, particularly using Streptomyces species, offers an alternative and potentially more efficient route for producing this compound compared to traditional semisynthesis. researchgate.netnih.gov
Anthracyclines like daunorubicin and doxorubicin (B1662922) are naturally produced by certain Streptomyces species, including Streptomyces peucetius and Streptomyces coeruleorubidus. mdpi.comnih.govresearchgate.net The biosynthesis of these compounds involves the formation of a tetracyclic aglycone (e.g., ε-rhodomycinone) and the attachment of a deoxysugar moiety, typically L-daunosamine. mdpi.comcore.ac.ukresearchgate.netresearchgate.net
The biosynthesis of dTDP-L-daunosamine, the activated sugar donor for glycosylation, is a multi-step enzymatic process initiated from D-glucose-1-phosphate. mdpi.comresearchgate.netresearchgate.net This pathway involves several genes, including dnmL, dnmM, dnmU, dnmT, dnmJ, and dnmV. mdpi.com For instance, dnmL and dnmM are involved in the initial steps, while dnmU encodes an epimerase and dnmV encodes a ketoreductase that acts in the final steps of dTDP-L-daunosamine biosynthesis. mdpi.comacs.orgresearchgate.net Glycosylation of the aglycone with dTDP-L-daunosamine is catalyzed by glycosyltransferases, such as those encoded by dnrS and dnrQ. mdpi.comcore.ac.ukwikipedia.org
Glycoengineering involves manipulating the sugar biosynthesis and attachment pathways in microorganisms to produce modified glycosylated compounds like this compound. rapidnovor.com This is achieved by altering the genes responsible for deoxysugar biosynthesis and glycosylation. rapidnovor.com
A key strategy in glycoengineering for this compound production is the disruption of genes involved in the native daunosamine biosynthesis pathway. The dnmV gene, encoding a TDP-4-ketodeoxyhexulose reductase in the dTDP-L-daunosamine pathway, is a common target for disruption. acs.orgresearchgate.netrroij.com Inactivating dnmV in Streptomyces peucetius or Streptomyces coeruleorubidus blocks the production of daunosamine and leads to the accumulation of the aglycone ε-rhodomycinone. nih.govresearchgate.netrroij.com Gene disruption is typically achieved through homologous recombination, where a modified DNA sequence is introduced that replaces or interrupts the native gene. asm.orggoogle.comacs.org
To produce this compound in a dnmV blocked mutant, heterologous epimerase genes are introduced and overexpressed. These epimerases can act on intermediate sugar precursors to produce the desired epidaunosamine moiety. Examples of such genes include avrE and eryBIV from Streptomyces avermitilis and Saccharopolyspora erythraea, respectively, and aveBIV (formerly avrE) from S. avermitilis. nih.govresearchgate.netrroij.comresearchgate.net These enzymes catalyze the reduction of a TDP-4-keto-6-deoxysugar with a stereoselectivity opposite to that of DnmV, leading to the formation of TDP-4'-epi-L-daunosamine. rroij.com Introducing avrE or eryBIV into an S. peucetius dnmV mutant allows the strain to produce this compound. nih.govresearchgate.net Similarly, overexpression of aveBIV in a Streptomyces coeruleorubidus dnmV mutant has been shown to lead to this compound production. researchgate.netresearchgate.netresearchgate.net
Optimizing fermentation conditions is crucial for enhancing the production yields of this compound in engineered microbial strains. Factors such as media composition, temperature, pH, and aeration can significantly impact the growth of the microorganism and the efficiency of the biosynthetic pathway. For instance, industrial production of this compound using metabolic engineering of Streptomyces coeruleorubidus typically involves specific conditions, including a seed age of 24-40 hours and an 8-day fermentation period at 25°C. Research has shown that increasing the copy number of the introduced heterologous epimerase gene, such as aveBIV, can lead to a proportional increase in this compound yields. researchgate.netresearchgate.net Studies have also explored different extraction protocols tailored for the engineered strains to improve the isolation efficiency of this compound from the fermentation broth. researchgate.netresearchgate.net
| Engineered Strain Background | Introduced Gene(s) | Key Genetic Modification | Resulting Anthracycline(s) Produced | Relative Yield Improvement (vs. wild type or dnmV mutant) | Source |
| S. peucetiusdnmV mutant | avrE or eryBIV | Gene replacement/introduction | This compound, 4'-Epidoxorubicin | Enhanced yields compared to semisynthesis nih.gov | nih.gov |
| S. coeruleorubidusdnmV mutant | aveBIV | Gene disruption and introduction | This compound | Increased yields with higher gene copy number researchgate.netresearchgate.net | researchgate.netresearchgate.netresearchgate.net |
| S. peucetius ΔdnmV | aveBIV, evaE, dnrQ, dnrS, desIII, desIV | Gene disruption and integration | Epirubicin (B1671505) (4'-epidoxorubicin), ε-rhodomycinone | Significant increase in epirubicin yield rroij.comrroij.com | rroij.comrroij.com |
Combinatorial Biosynthesis for Novel Anthracycline Structures Derived from this compound
Combinatorial biosynthesis, particularly with bacterial deoxysugar biosynthesis genes, is a powerful tool for generating novel hybrid anthracycline antibiotics, including those derived from or related to this compound nih.govresearchgate.net. By manipulating the genes involved in the biosynthesis of the sugar moiety and combining them with different aglycones or modifying enzymes, researchers can create anthracycline analogs with altered sugar structures nih.govresearchgate.netacs.orgnih.gov.
Replacing the native 4-ketoreductase gene (dnmV) with epimerase genes like aveBIV or eryBIV in daunorubicin-producing strains leads to the production of this compound, which contains the epimerized sugar moiety, 4'-epi-daunosamine nih.govrroij.com. This modified sugar can then be attached to the anthracycline aglycone nih.gov. This approach bypasses the need for tedious chemical semisynthesis and allows for the fermentative production of this compound and potentially other 4'-epimeric anthracyclines nih.gov.
Furthermore, combinatorial biosynthesis can involve introducing genes for other deoxysugar biosynthesis pathways or glycosyltransferases with broad substrate specificity into anthracycline-producing strains acs.orgnih.gov. This can result in the attachment of non-native or modified sugar moieties to the anthracycline scaffold, leading to the generation of novel anthracycline structures with potentially altered biological activities researchgate.netacs.orgnih.gov. For example, studies have explored the substrate flexibility of glycosyltransferases and the use of heterologous TDP-deoxysugar biosynthetic pathways to create glycosylated anthracycline analogs acs.orgnih.gov. These efforts highlight the potential of combinatorial biosynthesis to expand the chemical diversity of anthracyclines beyond naturally occurring structures researchgate.netnih.gov.
Research findings indicate that genetically engineered strains can produce this compound, although initial yields were low rroij.comrroij.com. Optimization of these strains through strategies like increasing gene copy number has improved production researchgate.netnih.gov. This demonstrates the feasibility of using microbial fermentation for the production of this compound and its potential as a precursor for generating novel anthracycline structures through further biosynthetic manipulation researchgate.netnih.govresearchgate.netnih.gov.
Molecular and Cellular Mechanisms of Action of 4 Epidaunorubicin
DNA Intercalation and Its Molecular Consequences
A primary mechanism by which 4'-Epidaunorubicin exerts its cytotoxic effects is through intercalation into DNA strands. patsnap.comwikipedia.orgontosight.ai This process involves the insertion of the drug's planar ring system between the base pairs of the DNA double helix. patsnap.comwikipedia.orgbiocon.com
Binding Affinity to DNA Strands
This compound forms complexes with DNA through this intercalation. patsnap.comwikipedia.orgbiocon.com Studies have investigated the binding affinity of Epirubicin (B1671505) to DNA. For instance, the apparent binding constant of epirubicin with fish sperm DNA has been reported as 3.8 × 105 mol-1 L. researchgate.net Research on the binding of epirubicin with parallel stranded intermolecular G-quadruplex DNA, comprising the human telomeric DNA sequence TTAGGG, indicated binding as a monomer with affinities of Kb1 = 3.8 × 106 M-1 and Kb2 = 2.7 × 106 M-1 at two independent external sites. nih.gov Compared to daunorubicin (B1662515), this compound may exhibit slightly reduced DNA binding due to steric hindrance from the axial 4'-OH group. The extent of drug sequestration from nucleic acids can depend on the binding affinity of Epirubicin to duplex DNA. nih.gov
Disruption of DNA Helical Structure
The intercalation of this compound between DNA base pairs leads to a physical distortion and uncoiling of the DNA helix. patsnap.comontosight.aioatext.comoatext.com This disruption alters the normal structure of DNA, impacting processes that rely on the intact helical conformation. patsnap.comontosight.aioatext.comoatext.com Steric changes in the structure of Epirubicin affect the stability of the DNA-anthracycline complex, potentially influencing its interaction with the helical structure of DNA. researchgate.net
Inhibition of DNA and RNA Synthesis at the Transcriptional and Replicational Levels
The formation of a complex with DNA through intercalation inhibits the synthesis of both DNA and RNA. drugbank.compatsnap.comwikipedia.orgontosight.aibiocon.combccancer.bc.cae-lactancia.orgcancercareontario.cacancercareontario.cascribd.comresearchgate.net This inhibition occurs because the distorted DNA structure impairs the function of enzymes critical for replication and transcription. patsnap.combiocon.com Epirubicin interferes with DNA replication and transcription by inhibiting DNA helicase activity, preventing the enzymatic separation of double-stranded DNA. drugbank.combiocon.com This blockage of nucleic acid synthesis ultimately prevents cells from proliferating effectively. patsnap.com Epirubicin has been shown to inhibit the synthesis and function of DNA with an IC50 of 62.7 μM in rat glioblastoma cell lines. rndsystems.com
Topoisomerase II Inhibition by this compound
In addition to DNA intercalation, this compound also targets topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription. drugbank.compatsnap.comwikipedia.orgontosight.aibiocon.combccancer.bc.cae-lactancia.orgcancercareontario.caresearchgate.netresearchgate.netcancer.govnih.govdrugbank.comcuni.cz
Molecular Interaction with Topoisomerase II Enzyme
This compound inhibits the activity of topoisomerase II. drugbank.comresearchgate.netrndsystems.comabcam.com Topoisomerase II is crucial for unwinding and rewinding DNA by creating transient double-strand breaks, allowing one DNA strand to pass through another, and then re-ligating the break. cuni.cz Epirubicin interacts with topoisomerase II, stabilizing the complex formed between the enzyme and DNA. drugbank.compatsnap.comwikipedia.orgresearchgate.netnih.gov This interaction prevents the re-ligation step of the DNA cleavage-religation cycle catalyzed by topoisomerase II. drugbank.compatsnap.commdpi.com Epirubicin is identified as a topoisomerase II inhibitor with an IC50 of 12 μM. abcam.com
Induction of DNA Cleavage Complexes
By stabilizing the DNA-topoisomerase II complex, this compound leads to the accumulation of DNA cleavage complexes. drugbank.compatsnap.comwikipedia.orgresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.net These complexes represent stabilized intermediates where DNA strands are cut and covalently linked to the topoisomerase II enzyme. mdpi.com The failure to re-ligate these breaks results in irreversible DNA strand breaks. patsnap.comwikipedia.org This induction of DNA damage, particularly double-strand breaks, triggers DNA damage response pathways and ultimately leads to cell death, especially in rapidly dividing cancer cells. patsnap.commdpi.com Studies have shown that epirubicin increases DNA cleavage in a topoisomerase II-dependent manner, particularly at preferred sites within chromosomal breakpoint junctions. nih.gov
Summary of Key Molecular Interactions and Effects
| Mechanism | Key Interaction(s) | Molecular Consequences |
| DNA Intercalation | Insertion between DNA base pairs | Distortion and uncoiling of DNA helix |
| Formation of drug-DNA complex | Inhibition of DNA and RNA synthesis (replication and transcription) | |
| Topoisomerase II Inhibition | Stabilization of DNA-Topoisomerase II complex | Prevention of DNA strand re-ligation by Topoisomerase II |
| Accumulation of irreversible DNA strand breaks and DNA cleavage complexes | ||
| Interaction with Topoisomerase II enzyme | Disruption of enzyme's function in managing DNA topology |
Reported Binding Affinities and Inhibition Data
| Target/Interaction | Value | Notes | Source |
| Binding constant with fish sperm DNA (Apparent) | 3.8 × 105 mol-1 L | researchgate.net | |
| Binding affinity with G-quadruplex DNA (Kb1) | 3.8 × 106 M-1 | Binding as monomer at external site | nih.gov |
| Binding affinity with G-quadruplex DNA (Kb2) | 2.7 × 106 M-1 | Binding as monomer at independent site | nih.gov |
| Inhibition of DNA synthesis (IC50) | 62.7 μM | In rat glioblastoma cell lines | rndsystems.com |
| Topoisomerase II Inhibition (IC50) | 12 μM | abcam.com |
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress
The generation of reactive oxygen species (ROS) and the resulting oxidative stress are significant components of this compound's mechanism of action. Oxidative stress is characterized by an imbalance between the production of free radicals and antioxidants, leading to cellular damage clevelandclinic.orgwikipedia.orgeyewiki.org. Anthracyclines, including this compound, are known to participate in redox cycling, a process that contributes to the production of reactive species nih.govnih.gov.
Role in Cellular Damage
The overproduction of ROS induced by this compound can lead to damage of various cellular components, including lipids, proteins, and nucleic acids clevelandclinic.orgwikipedia.orgeyewiki.orgmedsci.org. Free radicals generated through mechanisms such as the reduction of the compound by microsomal enzymes or the formation of hydroxyl radicals via metal ion chelation can cause damage to cellular structures and DNA dcu.ie. This DNA damage can manifest as base modifications and strand breaks wikipedia.orgeyewiki.org. The resulting cellular damage plays a crucial role in the cytotoxic effects observed with this compound dcu.ie.
Mitochondrial Dysfunction Pathways
Mitochondria are a primary source of ROS production within the cell, largely through the leakage of electrons from the electron transport chain eyewiki.orgnih.govmedsci.orgnih.gov. This compound's interaction with cellular components can lead to mitochondrial dysfunction, which is closely linked to increased ROS generation nih.govnih.govmedsci.orgplos.orgbsmiab.orgnih.gov. This dysfunction can involve alterations in mitochondrial membrane potential and impaired energy metabolism, further contributing to cellular damage and the induction of cell death pathways medsci.orgnih.govnih.gov. While studies on doxorubicin (B1662922) highlight the association of mitochondrial dysfunction with increased ROS and inhibition of the electron transport chain, similar mechanisms are implicated in the activity of other anthracyclines like this compound plos.org.
Cellular Responses to this compound Exposure
Exposure of cells to this compound elicits a range of cellular responses, most notably the induction of apoptosis and the modulation of key biochemical pathways.
Induction of Apoptosis in Cell Lines
A key cellular response to this compound is the induction of apoptosis, or programmed cell death, in various cancer cell lines smolecule.com. This process is effectively triggered by the compound through mechanisms involving the generation of ROS and the induction of mitochondrial dysfunction smolecule.com. Apoptosis can be initiated through intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways nih.govnih.govbio-rad-antibodies.com. While specific detailed data for this compound across numerous cell lines were not extensively provided in the search results, studies on the related anthracycline daunorubicin in leukemia cell lines demonstrate the involvement of both intrinsic and extrinsic pathways, caspase activation, and changes in mitochondrial membrane potential in the apoptotic response nih.govnih.gov. The ability of this compound to induce apoptosis is a critical aspect of its anticancer activity smolecule.com.
Modulation of Key Biochemical Pathways
Beyond the direct induction of apoptosis and ROS generation, this compound can influence various biochemical pathways within the cell. Research indicates its involvement in the biosynthetic pathway of TDP-L-daunosamine, a sugar moiety essential for its biological activity . Studies on the biosynthesis of this compound have provided insights into metabolic engineering approaches for its production . Additionally, interactions with cellular components, such as binding to serum proteins, can influence its distribution and effects smolecule.com. While comprehensive data on the modulation of a wide array of biochemical pathways by this compound were not available, its core mechanisms involving DNA intercalation and topoisomerase II inhibition inherently impact fundamental processes like DNA replication and transcription, which are central to numerous cellular pathways dcu.iesmolecule.com.
Structure Activity Relationship Sar Studies of 4 Epidaunorubicin
Influence of the 4'-Hydroxyl Group Stereochemistry on Biological Activity
The stereochemistry of the hydroxyl group at the 4' position of the daunosamine (B1196630) sugar is a key determinant of 4'-epidaunorubicin's biological profile. This difference, an axial-to-equatorial configuration change compared to daunorubicin (B1662515), influences how the molecule interacts with its cellular targets .
Comparison with Daunorubicin and Other C-4' Epimers
Daunorubicin and this compound are structural analogs that differ in the orientation of the hydroxyl group at the 4' carbon of the amino sugar . This stereochemical variation contributes to the unique properties of this compound, including reported reduced toxicity and enhanced therapeutic efficacy compared to other anthracyclines in some contexts hilarispublisher.com.
Another related compound is idarubicin (B193468), which is a 4-demethoxydaunorubicin analog. The absence of the methoxy (B1213986) group at position 4 in idarubicin enhances its lipophilicity and potency in leukemia models compared to daunorubicin . This highlights that modifications to both the aglycone and the sugar moiety can significantly impact activity.
Impact on DNA Binding Affinity and Intercalation Efficiency
Anthracyclines exert their cytotoxic effects primarily by intercalating into DNA and inhibiting topoisomerase II nih.govijabbr.comirb.hr. DNA intercalation involves the insertion of the planar anthraquinone (B42736) chromophore between adjacent DNA base pairs nih.govijabbr.com. The sugar moiety, attached at the C-7 position of the aglycone, plays a crucial role in enhancing DNA binding through interactions within the minor groove nih.gov.
The stereochemical difference at the 4' position of the daunosamine sugar in this compound influences its DNA binding characteristics. Some preclinical studies suggest that this compound exhibits slightly reduced DNA binding compared to daunorubicin. This has been attributed to potential steric hindrance from the axial 4'-OH group in this compound, which could affect the optimal positioning of the sugar moiety within the DNA minor groove . The binding of intercalators to DNA is reversible and depends on the properties of the intercalating molecule wikipedia.org.
The efficiency of DNA intercalation can be influenced by substituents on the chromophore and sugar moieties nih.gov. While the planar chromophore is essential for intercalation, the sugar moiety is indispensable for anticancer activity, enhancing binding through minor groove interactions hilarispublisher.comnih.gov.
Stereochemical Effects on Topoisomerase II Interaction
Topoisomerase II is a key nuclear enzyme that regulates DNA topology, essential for processes like DNA replication and transcription mdpi.com. Anthracyclines, including this compound and daunorubicin, act as topoisomerase II poisons, stabilizing the DNA-enzyme complex and preventing DNA religation, leading to cytotoxic DNA breaks mdpi.comgpatindia.com.
The interaction with topoisomerase II is a complex process influenced by both the DNA intercalation and specific interactions between the drug and the enzyme nih.gov. The daunosamine sugar moiety is considered crucial for anticancer activity due to its central role in the interaction with topoisomerase II at the DNA-enzyme interface hilarispublisher.com.
The stereochemistry of the 4'-hydroxyl group in this compound can affect its interaction with topoisomerase II. While both this compound and daunorubicin target topoisomerase II, the altered sugar moiety in this compound may influence the stability of the cleavable complex or the precise binding orientation within the enzyme-DNA complex mdpi.com. Studies on other anthracycline analogs have shown that substitutions on the sugar ring can impact topoisomerase II targeting activity nih.gov.
Contribution of the Aminosugar Moiety to this compound Activity
The aminosugar moiety, daunosamine, is a critical component of anthracycline structure and function hilarispublisher.comnih.gov. Its presence and structural features are essential for the anticancer activity of these compounds hilarispublisher.com.
Role of Daunosamine Epimerization in Cellular Processes
The epimerization of daunosamine, specifically at the 4' position in this compound, can influence various cellular processes beyond just DNA and topoisomerase II interaction. While the primary mechanism involves DNA intercalation and topoisomerase II poisoning, the sugar moiety's properties can affect cellular uptake, metabolism, and interactions with other biomolecules nih.govirb.hrnih.govnih.govaps.org.
The daunosamine sugar is the most flexible domain in anthracyclines and can adopt various conformations, which is important for its optimal fit at the DNA-topoisomerase II interface hilarispublisher.com. Alterations to the amino sugar are often tolerated in terms of bioactivity and are of interest in drug development to modify potency and efficacy hilarispublisher.comnih.gov.
Structural Determinants for Selective Biomolecular Interactions
The specific stereochemistry and substituents on the daunosamine ring can affect the precise positioning of the sugar within the DNA minor groove, influencing sequence selectivity of DNA binding and potentially modulating interactions with topoisomerase II nih.govnih.govresearchgate.net. For example, modifications at the C2' position of daunosamine in related anthracycline analogs have been shown to modulate the sequence specificity of DNA cross-linking reactions nih.gov.
The aminosugar moiety also influences the molecule's lipophilicity and cellular uptake, which are important determinants of its pharmacokinetic and pharmacodynamic properties nih.gov. The ability to modify the sugar moiety provides a strategy for designing anthracycline analogs with improved targeting and reduced off-target effects hilarispublisher.comnih.gov.
Aglycone Modifications and Their Impact on this compound Analogues
Modifications to the aglycone portion of the this compound molecule can lead to analogues with altered biological profiles. These modifications often focus on positions like C-4 and C-14, influencing the molecule's lipophilicity, metabolic fate, and interaction with biological targets.
Effects of 4-Demethylation (e.g., Idarubicin Analogues)
One significant aglycone modification is the removal of the methoxyl group at position 4 of the anthracycline ring, a process known as 4-demethylation. This modification is characteristic of Idarubicin (4-demethoxydaunorubicin), an analogue of daunorubicin. Although the search results primarily discuss Idarubicin in comparison to Daunorubicin, the principles of 4-demethylation and its effects on lipophilicity and cellular uptake are relevant to understanding potential 4-demethylated analogues of this compound.
The absence of the methoxyl group at position 4 in Idarubicin results in increased lipophilicity compared to daunorubicin sukl.gov.cz. This increased lipophilicity is associated with a higher rate of cellular uptake sukl.gov.cz. Consequently, idarubicin can be administered orally and is reported to be more effective on a molecular basis, requiring smaller therapeutic dosages compared to daunorubicin sukl.gov.cz. While direct SAR data comparing this compound with its 4-demethylated analogue were not explicitly found, the established effects of 4-demethylation in the daunorubicin series provide a strong indication of the potential impact on this compound analogues, likely leading to increased lipophilicity and altered cellular pharmacokinetics.
Other Heterocyclic Analogues and Their Biological Profiles
The anthracycline structure can be modified by incorporating various heterocyclic systems into the aglycone or linking them to the sugar moiety. While the search results did not yield specific examples of heterocyclic modifications directly applied to the this compound aglycone, research on heterocyclic analogues of other compounds provides insights into the potential impact of such modifications on biological activity.
Heterocyclic compounds are widely recognized for their diverse biological activities and are prevalent in many pharmaceutical drugs researchgate.netopenmedicinalchemistryjournal.com. Incorporating heterocyclic structures can influence properties such as lipophilicity, hydrogen bonding capabilities, and interactions with biological targets like enzymes and DNA researchgate.net. Studies on heterocyclic analogues in other contexts have demonstrated their potential to enhance antimicrobial activity or act as enzyme inhibitors researchgate.netnih.gov. For instance, modifications involving nitrogen, oxygen, or sulfur-containing heterocycles have been explored to develop compounds with improved pharmacological properties researchgate.netopenmedicinalchemistryjournal.com. Nitrogen-containing heterocycles, in particular, are common scaffolds in anticancer agents nih.gov.
Although direct SAR data on heterocyclic analogues of this compound aglycone are not available in the provided search results, the general principles of heterocyclic modifications in medicinal chemistry suggest that introducing such moieties could lead to analogues with altered DNA binding affinity, modified cellular uptake, or novel mechanisms of action, potentially resulting in improved efficacy or altered toxicity profiles.
Pre Clinical Investigation of 4 Epidaunorubicin S Biological Activity
In Vitro Cytotoxicity and Cell Line Studies
In vitro studies assess the direct effects of 4'-epidaunorubicin on cancer cells grown in a laboratory setting. These studies help determine the compound's potency and its effectiveness across various cancer types.
Efficacy in Various Cancer Cell Lines (e.g., Leukemia, Solid Tumors)
Research has explored the efficacy of this compound in a range of cancer cell lines. While specific detailed data on this compound's efficacy across numerous cell lines were not extensively available in the search results, anthracyclines in general, including related compounds, have shown activity against various cancer cell types, such as leukemia and solid tumors like breast carcinoma mdpi.comnih.govnih.govnih.gov. Studies on related anthracycline derivatives, such as 4-demethoxy-4'-epidaunorubicin, have indicated cytotoxicity against cell lines like HeLa cells in vitro nih.gov.
Comparative Cytotoxicity with Parent Anthracyclines (Daunorubicin, Doxorubicin)
Comparing the cytotoxicity of this compound to its parent compounds, daunorubicin (B1662515) and doxorubicin (B1662922), is important for understanding its relative potency. One source indicates that this compound shows comparable efficacy to daunorubicin in vitro but may require higher doses for equivalent effects . Another study comparing various anthracycline analogs, including 4-demethoxy-4'-epidaunorubicin, found the new analogs to be more cytotoxic against HeLa cells in vitro than the parent drugs nih.gov. Doxorubicin and idarubicin (B193468) (a daunorubicin derivative) have shown strong, concentration-dependent cytotoxicity in various cancer cell lines, including hepatocellular carcinoma cell lines nih.govbiorxiv.org. The toxicity profile of doxorubicin has also been shown to be time- and concentration-dependent in differentiated human neuronal cells mdpi.com.
Cell Viability Assays and Apoptosis Induction Studies
Cell viability assays, such as MTT reduction and neutral red uptake, are commonly used to measure the cytotoxic effect of compounds on cell populations mdpi.comarchivesofmedicalscience.com. Studies on anthracyclines, including doxorubicin and daunorubicin, have demonstrated their ability to induce apoptosis in cancer cells archivesofmedicalscience.complos.orgplos.orgnih.gov. Apoptosis induction is a key mechanism by which many chemotherapy drugs exert their effects, leading to programmed cell death nih.gov. For example, daunorubicin has been shown to induce apoptosis in K562 myeloid leukemia cells plos.org. Doxorubicin has also been shown to increase caspase-3 activity and promote apoptosis in human cardiac stem cells in a dose-dependent manner plos.org. While direct detailed studies specifically on this compound's impact on cell viability and apoptosis induction across various cell lines were not prominently featured in the search results, its structural similarity to daunorubicin and doxorubicin suggests it may share similar mechanisms of inducing cell death.
In Vivo Animal Model Studies of Antitumor Activity
In vivo studies in animal models, typically mice, are used to evaluate the antitumor activity of a compound within a complex biological system. These models can provide insights into a drug's effectiveness against actual tumors.
Evaluation in Murine Models of Leukemia (e.g., P-388 Lymphocytic Leukemia, L1210 Leukemia, Gross Leukemia)
Murine leukemia models, such as P-388 lymphocytic leukemia, L1210 leukemia, and Gross leukemia, are frequently used in preclinical cancer research to evaluate the efficacy of potential therapeutic agents cytion.comatcc.orgjst.go.jpjbuon.comnih.govsemanticscholar.org. One source indicates that in murine models of P-388 lymphocytic leukemia, this compound demonstrated superior antitumor activity compared to both daunorubicin and doxorubicin . Studies on 4-demethoxydaunorubicin, a related analog, have shown effectiveness against L1210 leukemia, Gross leukemia, and Sarcoma 180 in mice at lower doses than daunorubicin chinayyhg.com. Another study involving new 4-demethoxyanthracyclines, including 4-demethoxy-4'-epidaunorubicin, reported that these analogs were as active as the parent drugs against ascitic P388 leukemia and disseminated Gross leukemia when compared at optimal antitumor doses nih.gov. L1210 leukemia is a murine lymphoblast cell line commonly used in immune system disorder research and for testing anti-cancer compounds atcc.orgjst.go.jp. P388 leukemia is a murine lymphoid neoplasm cell line widely used for studying leukemia and testing anti-cancer compounds in vivo models cytion.comjbuon.comnih.gov. Gross leukemia refers to leukemia induced by the Gross murine leukemia virus laskerfoundation.orgwikipedia.org.
Studies on Metastatic Models (e.g., Lewis Lung Carcinoma Metastasis)
Pre-clinical investigations have evaluated the efficacy of this compound in metastatic models, including the Lewis lung carcinoma (LLC) model. The Lewis lung carcinoma is a highly metastatic syngeneic murine model commonly used to study tumor progression and metastasis, particularly to the lung. wikipedia.orgnih.govmdpi.com Studies involving this compound (also referred to as 4'-epi-doxorubicin in some contexts, noting the structural similarity to doxorubicin) have shown promising results in inhibiting metastasis in such models. For instance, 4'-iodo-4'-deoxydoxorubicin, an analogue combining 4'-epimerization with a 4'-iodo substitution, demonstrated higher activity against pulmonary metastases from Lewis lung carcinoma in mice compared to doxorubicin. researchgate.net This suggests that modifications at the 4' position, as seen in this compound, can impact efficacy against metastatic disease. While direct comparative studies focusing solely on this compound's impact on Lewis Lung Carcinoma metastasis were not extensively detailed in the search results, the activity of related epimerized anthracyclines in this model indicates the relevance of this pre-clinical system for evaluating this compound's potential against metastasis.
Pre-clinical Pharmacokinetic and Pharmacodynamic Characterization (Mechanistic Focus)
Pharmacokinetics (PK) describes how an organism affects a drug over time, encompassing absorption, distribution, metabolism, and excretion (ADME). msdvetmanual.comwikipedia.org Pharmacodynamics (PD) describes how the drug affects the organism. msdvetmanual.comwikipedia.org Pre-clinical PK/PD studies are crucial for understanding a drug's behavior in animal models and informing potential clinical translation. allucent.com
Tissue Distribution Patterns in Animal Models (e.g., Reduced Cardiac Accumulation)
Pre-clinical studies in animal models have investigated the tissue distribution of this compound. Compared to daunorubicin, this compound has shown a higher plasma clearance and a longer half-life, suggesting a broader tissue distribution. Importantly, studies in murine models have indicated that the reduced cardiotoxicity observed with this compound correlates with lower accumulation in cardiac tissue compared to daunorubicin. Distribution studies in mice with tumors also showed a lower concentration of 4'-epi-doxorubicin in the heart, spleen, and kidneys compared to doxorubicin. nih.gov
Below is a table summarizing observed tissue distribution patterns in pre-clinical models compared to related anthracyclines:
| Compound | Cardiac Accumulation (vs. Daunorubicin/Doxorubicin) | Other Tissues with Lower Accumulation (vs. Doxorubicin) |
| This compound | Lower (in murine models) | Not specified in search results |
| 4'-epi-doxorubicin | Less marked cardiotoxicity nih.gov, Lower concentration nih.gov | Spleen, Kidneys nih.gov |
| Idarubicin | Low | Not specified in search results |
Metabolite Identification and Metabolic Pathways in Pre-clinical Systems
Metabolite identification is a critical aspect of pre-clinical drug development, as metabolites can influence efficacy, toxicity, and drug interactions. nih.gov Understanding metabolic pathways helps elucidate how a drug is transformed within the body. creative-proteomics.comglbrc.orgfrontiersin.org
In pre-clinical systems, the hepatobiliary system is a major route of elimination for epirubicin (B1671505) (4'-epidoxorubicin). pfizer.com Studies in the rat indicated that 4'-epi-doxorubicin was more extensively metabolized than doxorubicin. nih.gov The metabolism of epirubicin is characterized by complex biotransformation into various metabolites, including a 13-dihydro derivative, epirubicinol (B136383) (13-OH epirubicin), and glucuronides of both epirubicin and epirubicinol. nih.govgeneesmiddeleninformatiebank.nl While epirubicinol has shown activity in experimental models, being as potent and active as the parent compound idarubicin nih.gov, the glucuronide metabolites of epirubicin and epirubicinol are considered relatively or totally inactive nih.gov. The formation of these glucuronides is a significant metabolic pathway for epirubicin in humans and may contribute to its better tolerability compared to doxorubicin. nih.gov Pre-clinical in vivo metabolism studies often focus on identifying metabolites in plasma, urine, feces, and target tissues in animals. wuxiapptec.com
Below is a table summarizing key metabolites identified in pre-clinical systems:
| Parent Compound | Key Metabolites Identified in Pre-clinical Systems | Activity of Metabolite (where specified) |
| This compound | 13-OH epidoxorubicinol | Not specified in search results |
| 4'-epi-doxorubicin | Extensively metabolized nih.gov | Not specified in search results |
| Epirubicin | Epirubicinol (13-OH epirubicin), Glucuronides of epirubicin and epirubicinol, 4 aglycones nih.govgeneesmiddeleninformatiebank.nl | Epirubicinol: Active nih.gov (based on Idarubicin metabolite) |
Impact of Structural Modifications on Bioavailability and Clearance in Animal Models
Structural modifications to anthracyclines, such as the epimerization at the 4' position in this compound, can significantly impact their pharmacokinetic properties, including bioavailability and clearance, in animal models. Bioavailability refers to the proportion of the administered drug that reaches the systemic circulation. wikipedia.orgnih.govnih.gov Clearance is the volume of plasma from which a drug is irreversibly eliminated per unit time. msdvetmanual.com
As noted earlier, this compound exhibits a higher plasma clearance compared to daunorubicin in pre-clinical studies. This higher clearance contributes to its pharmacokinetic profile. The epimerization at the 4' position alters the sugar moiety, which in turn impacts DNA binding affinity and pharmacokinetics. Another example of structural modification impacting pharmacokinetics is the 4-demethoxy group in idarubicin, which enhances lipophilicity and contributes to its rapid clearance and minimal cardiac toxicity. The combination of 4'-epimerization with other substitutions, such as the 2'-bromo substitution in WP401, has been explored to overcome challenges like multidrug resistance, indicating that structural changes can influence not only efficacy but also the pharmacokinetic behavior necessary to achieve therapeutic concentrations. Pre-clinical pharmacokinetic studies are essential for defining the anticipated pharmacologically active drug levels and informing clinical study planning. allucent.com
| Compound | Structural Modification(s) | Impact on Plasma Clearance (vs. Daunorubicin) | Impact on Half-Life (vs. Daunorubicin) | Notes |
| This compound | Epimerization at 4' position | Higher | Longer | Influences DNA binding and pharmacokinetics |
| Daunorubicin | Parent compound | - | - | Used as a comparator |
| Idarubicin | 4-demethoxy group | Higher | Shorter | Enhanced lipophilicity, rapid clearance, minimal cardiac toxicity |
| WP401 | 4'-epimerization + 2'-bromo substitution | Not specified in search results | Not specified in search results | Explored for activity against multidrug resistance |
Mechanisms of Cellular Resistance to 4 Epidaunorubicin and Overcoming Strategies
Role of Multidrug Resistance (MDR) Transporters
Multidrug resistance (MDR) is a major factor contributing to the failure of chemotherapy, including treatment with 4'-Epidaunorubicin. A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular accumulation to sub-toxic levels nih.govmdpi.compeerj.com.
P-Glycoprotein (P-gp) and Its Efflux Activity
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is one of the most extensively studied ABC transporters involved in MDR nih.govmdpi.com. P-gp is a transmembrane protein that utilizes energy from ATP hydrolysis to efflux a broad range of structurally diverse cytotoxic compounds, including anthracyclines like this compound, vinca (B1221190) alkaloids, and taxanes, out of the cell nih.govmdpi.comresearchgate.netmdpi.com. Overexpression of P-gp has been detected in various chemoresistant cancers and is considered a major mechanism by which cancer cells develop resistance to this compound nih.govnih.gov. Studies have shown that resistant cells can accumulate significantly less this compound compared to sensitive cells, a phenomenon often correlated with increased P-gp levels nih.govkarger.com.
Research findings highlight the impact of P-gp efflux on this compound accumulation. For example, in resistant human hepatoma cells expressing P-gp, the intracellular level of epirubicin (B1671505) reached a plateau much faster and at a significantly lower level (4.2 times lower) compared to sensitive cells nih.gov. This reduced accumulation directly correlates with a substantial decrease in sensitivity, requiring a 46 times higher dose of epirubicin to achieve 50% growth inhibition in resistant cells compared to sensitive cells nih.gov.
Multidrug Resistance-Associated Protein (MRP) Involvement
Besides P-gp, other ABC transporters, particularly members of the Multidrug Resistance-Associated Protein (MRP) subfamily (ABCC), also contribute to MDR to this compound peerj.comnih.gov. MRP1 (ABCC1) was one of the first major ABC transporters, other than P-gp, to be identified in an anthracycline-resistant cell line nih.gov. MRP1 is an ATP-dependent efflux transporter that transports a wide range of substrates, including organic anions and conjugates with glutathione, glucuronate, or sulfate (B86663) peerj.comnih.gov. While there is some overlap in substrate specificity with P-gp, MRP1 has a distinct profile and can confer resistance to anthracyclines, vinca alkaloids, and epipodophyllotoxins, among others researchgate.netnih.govoaepublish.com. Studies using cell lines lacking both P-gp and MRP1 have demonstrated increased hypersensitivity to anthracyclines compared to lines lacking only P-gp, indicating a combined contribution of these transporters to resistance researchgate.net.
Structural Basis for Circumventing Transporter-Mediated Resistance
Strategies to overcome transporter-mediated resistance often focus on inhibiting the efflux activity of these proteins or developing drug modifications that evade transport. Understanding the structural basis of how P-gp and MRP1 bind and transport substrates is crucial for designing such interventions mdpi.comnih.gov.
While chemically modifying anthracyclines to completely bypass P-gp is challenging due to the transporter's broad substrate specificity, some structural modifications can influence the degree of efflux nih.gov. For this compound, its structural difference from doxorubicin (B1662922) lies in the spatial orientation of the hydroxyl group at the 4' carbon of the sugar moiety wikipedia.org. This difference may contribute to variations in how effectively it is recognized and transported by efflux pumps compared to other anthracyclines. Research suggests that the 4'-epimerization, as seen in this compound, might make it less likely to be extruded by MDR transporters compared to its parent compound, daunorubicin (B1662515) .
Another approach involves the use of efflux pump inhibitors. These molecules can compete with the drug for binding sites on the transporter or modulate the transporter's activity allosterically oaepublish.com. Cyclosporin A, a first-generation MDR modulator, has been shown to enhance the intracellular accumulation of epirubicin in resistant cells by reducing its efflux nih.govresearchgate.net. Data from studies in Caco-2 cells and rat intestines demonstrated that Cyclosporin A significantly increased the intracellular accumulation and reduced the efflux of epirubicin nih.govresearchgate.net. However, the clinical application of early-generation inhibitors has been limited by toxicity and unfavorable pharmacokinetic interactions nih.gov. More recent strategies explore novel inhibitors or drug delivery systems, such as liposomes, to selectively deliver inhibitors to tumor cells and reduce systemic toxicity nih.govnih.gov.
Molecular and Cellular Pathways of Resistance
Beyond efflux transporters, other molecular and cellular mechanisms contribute to this compound resistance. These include alterations in how the drug is distributed within the cell and the cell's ability to repair the DNA damage induced by the drug.
Alterations in Intracellular Drug Accumulation and Subcellular Distribution
Resistance to this compound can also arise from changes in the intracellular distribution of the drug, even if the initial uptake is not completely abolished by efflux transporters. Confocal microscopy studies have revealed differences in the subcellular localization of this compound in sensitive versus resistant cells karger.com. While sensitive cells often show bright nuclear fluorescence indicating significant drug accumulation in the nucleus (the primary site of DNA intercalation), resistant cells may exhibit a lack of nuclear drug fluorescence with a predominantly cytoplasmic localization karger.com. This altered distribution can reduce the amount of drug reaching its nuclear targets (DNA and topoisomerase II), thereby diminishing its cytotoxic effects karger.comchapman.edu.
Research indicates that resistant cells accumulate less epirubicin in the nucleus compared to sensitive cells karger.com. For instance, resistant cells were found to accumulate eight times less epirubicin than sensitive cells, with confocal microscopy confirming reduced nuclear uptake karger.com. Strategies aimed at increasing nuclear accumulation, such as conjugating this compound with specific peptides, are being investigated to overcome this form of resistance chapman.edu. Peptide conjugates have shown enhanced nuclear uptake compared to free epirubicin in resistant cell lines, leading to increased antiproliferative activity chapman.edu.
DNA Repair Mechanisms in Resistant Cells
This compound exerts its cytotoxic effects by inducing DNA damage, including intercalation and double-strand breaks through topoisomerase II inhibition wikipedia.orgontosight.ai. Therefore, the capacity of cancer cells to repair this damage plays a significant role in determining their sensitivity or resistance to the drug oup.comcancerbiomed.org. Upregulation of DNA repair pathways in resistant cells can effectively counteract the drug's action by mending the induced lesions, allowing the cells to survive and proliferate despite drug exposure oup.comcancerbiomed.orgnih.gov.
Studies have shown that resistant cells may exhibit enhanced DNA repair responses compared to sensitive cells oup.comnih.gov. For example, research has suggested that the protein SIRT6 could mediate epirubicin resistance by enhancing the DNA repair response to epirubicin-induced DNA damage oup.com. Cells lacking SIRT6 showed decreased long-term viability in response to epirubicin, while overexpression of SIRT6 led to increased resistance oup.com. Similarly, the Forkhead Box M1 (FOXM1) protein has been implicated in modulating genotoxic drug resistance, including resistance to epirubicin nih.gov. Overexpression of FOXM1 has been shown to increase epirubicin resistance and protect breast cancer cells against epirubicin-induced DNA damage, potentially by regulating DNA double-strand break repair nih.gov. Resistant cells often show lower levels of DNA damage markers, such as γH2AX foci, after epirubicin treatment compared to sensitive cells, suggesting more effective DNA repair nih.gov.
Further research has identified specific proteins involved in DNA repair, such as BRIP1, as potential targets regulated by FOXM1 in the context of epirubicin resistance nih.gov. Depletion of FOXM1 expression downregulates BRIP1, and reintroduction of BRIP1 can circumvent the requirement for FOXM1 in DNA double-strand break repair, highlighting the importance of this pathway in resistance nih.gov. Targeting these enhanced DNA repair mechanisms represents a potential strategy to resensitize resistant cells to this compound.
Signaling Pathway Adaptations in Response to this compound
Cellular resistance to anthracyclines, including this compound (a precursor to epirubicin), is a complex phenomenon involving multiple mechanisms. Beyond drug efflux and alterations in drug targets, significant contributions to resistance arise from adaptive changes in intracellular signaling pathways. These adaptations often promote cell survival, inhibit apoptosis, and facilitate proliferation in the presence of the drug. Research into epirubicin resistance has shed light on several key signaling cascades that undergo alterations, providing insights into potential mechanisms of resistance to related compounds like this compound.
One prominent pathway implicated in resistance is the RAS/RAF/ERK signaling cascade. Studies in epirubicin-treated triple-negative breast cancer (TNBC) samples and cell lines have shown increased activation of the ERK pathway in resistant cells. Gene set enrichment analysis (GSEA) revealed enrichment of ERK pathway components such as MAPK13, MAP3K1, MAPK12, MAPK11, and MAPKAPK3 in epirubicin-resistant cells. Furthermore, the expression of positive regulators of the ERK pathway was found to be significantly increased, while negative regulators were decreased in epirubicin-resistant cells. Elevated levels of phosphorylated ERK have also been observed in resistant cell lines. This persistent activation of the ERK pathway is thought to contribute to cell survival and proliferation, thereby promoting resistance.
The PI3K/AKT/mTOR signaling pathway is another critical mediator of cellular responses, and its dysregulation is frequently associated with chemoresistance. Activation of the PI3K/AKT pathway has been reported in epirubicin-resistant breast cancer cells. This activation can be influenced by various factors, including the downregulation of certain proteins. For instance, reduced expression of EPDR1 and TRPC1 has been shown to lead to the activation of the PI3K/AKT pathway in epirubicin-resistant breast cancer cells. This pathway promotes cell survival and inhibits apoptosis, contributing to the resistant phenotype.
Adaptations in integrin signaling also play a role in resistance. Integrins are cell surface receptors that mediate cell-extracellular matrix interactions and can activate downstream signaling pathways. Upregulation of Integrin β1 (ITGB1) has been observed in epirubicin-resistant cells. Integrin signaling can activate pathways such as Src/Akt/ERK and FAK/STAT3, which promote pro-survival and anti-apoptotic signals, contributing to drug resistance. Furthermore, a novel long noncoding RNA (lncRNA), lnc005620, has been shown to promote epirubicin resistance in TNBC by regulating ITGB1 expression.
Other signaling pathways implicated in epirubicin resistance include the JAK/STAT pathway, Wnt/β-catenin pathway, and TGF-β signaling pathway. Activation of the AXL receptor tyrosine kinase has been shown to promote epirubicin resistance through the activation of the AKT/β-catenin signaling pathway and subsequent upregulation of c-MYC. The TGF-β pathway has also been identified as critical in epirubicin resistance, regulating processes like epithelial-mesenchymal transition (EMT) and apoptosis. EMT, a process associated with increased invasiveness and drug resistance, is often triggered and maintained by signaling pathways including TGF-β, Wnt-β-catenin, Hedgehog, and Notch.
Cellular adaptive responses to chemotherapy can also involve mechanisms like autophagy and endoplasmic reticulum (ER) stress signaling, which are intertwined with various signaling pathways. These adaptive responses can be triggered by the disruption of cellular homeostasis induced by the drug and can promote cell survival. Furthermore, changes in the expression of apoptosis-related proteins, such as the balance between pro-apoptotic Bax and anti-apoptotic Bcl-2, are influenced by these complex signaling networks and contribute to the modulation of drug sensitivity.
The observed signaling pathway adaptations in resistant cells highlight the intricate molecular rewiring that occurs in response to anthracycline exposure. Targeting these altered pathways represents a potential strategy to overcome or reverse resistance.
Below is a table summarizing some of the signaling pathway components found to be altered in epirubicin-resistant cancer cells:
| Signaling Pathway | Altered Component(s) | Observed Change in Resistant Cells | Reference(s) |
| RAS/RAF/ERK | ERK pathway components (MAPK13, MAP3K1, etc.), p-ERK, EGFR, FGFR3 | Increased activation/enrichment | |
| PI3K/AKT/mTOR | PI3K/AKT pathway, EPDR1, TRPC1 | Activation, Decreased expression | |
| Integrin Signaling | Integrin β1 (ITGB1) | Upregulation | |
| AXL/AKT/β-catenin | AXL, AKT/β-catenin pathway, c-MYC | Activation, Upregulation | |
| TGF-β | TGF-β pathway | Increased activity | |
| Apoptosis Regulation | Bax, Bcl-2 | Altered balance | |
| Histone Modification | HIST1H2AC, HIST1H2BK, HIST1H2BD (Histone H2A/H2B variants) | Upregulation |
Development and Characterization of 4 Epidaunorubicin Analogues and Derivatives
Synthesis of Novel Anthracycline Analogues Utilizing 4'-Epidaunorubicin as a Precursor
The synthesis of anthracycline analogues often involves modifications to either the aglycone (the non-sugar component) or the sugar moiety, or both google.comchemrxiv.org. This compound, with its modified sugar, serves as a key intermediate or starting material for generating further derivatives.
Epirubicin (B1671505) (4'-Epidoxorubicin) Synthesis and Its Precursor Role
Epirubicin (4'-epidoxorubicin) is a clinically significant anthracycline that is a 4'-epimer of doxorubicin (B1662922) nih.gov. This compound is a direct precursor in the semisynthesis of epirubicin nih.govmedchemexpress.com. One method for preparing epirubicin from daunorubicin (B1662515) involves converting daunorubicin to daunomycinone (B1669838) and daunosamine (B1196630) methyl ether. The daunosamine methyl ether is then converted into an N-protected 4'-epi daunosamine. Separately, daunomycinone is converted to 14-acetoxy daunomycinone. Epirubicin is then synthesized by coupling the 14-acetoxy daunomycinone with the N-protected 4'-epi daunosamine, followed by deprotection googleapis.comepo.org. Another approach involves producing N-Trifluoroacetyl-4'-epi-daunorubicin, which is then converted to a 14-Hal-derivative and subsequently hydrolyzed to yield epirubicin wipo.int.
Furthermore, fermentation methods have been developed to produce this compound and epirubicin directly using genetically engineered strains of Streptomyces peucetius. This involves introducing heterologous epimerase genes (such as avrE or eryBIV) into S. peucetius mutants deficient in the biosynthesis of the native sugar, daunosamine. This modification leads to the production of TDP-4'-epi-L-daunosamine, which is then incorporated into the anthracycline structure, yielding this compound and epirubicin nih.govresearchgate.netnih.gov.
4-Demethoxy and 4'-Deoxy/O-Methyl Derivatives of Daunorubicin and Doxorubicin Series
Modifications at the 4-position of the anthracycline aglycone (such as the removal of the methoxy (B1213986) group to yield 4-demethoxy derivatives) and at the 4'-position of the sugar moiety (such as deoxy or O-methyl modifications) have been explored to generate novel anthracycline analogues google.comnih.gov.
4-Demethoxydaunorubicin (idarubicin) is an analogue lacking the methoxy group at position 4 of the anthracycline structure, which increases its lipophilicity and cellular uptake google.com. Synthesis of 4-demethoxydaunorubicin can involve coupling the 4-demethoxy aglycone with a modified daunosamine sugar google.com. While this compound itself is not a direct precursor for 4-demethoxydaunorubicin, both represent modifications aimed at improving the properties of the parent compounds. Analogues combining the 4-demethoxy modification with modifications at the 4'-position, such as 4-demethoxy-4'-epidaunorubicin and 4-demethoxy-4'-deoxydaunorubicin, have also been synthesized and studied nih.govresearchgate.net.
4'-Deoxy and 4'-O-methyl derivatives of daunorubicin and doxorubicin series involve alterations to the hydroxyl group at the 4' position of the sugar or its complete removal google.com. For example, 4'-deoxy-4'-iododoxorubicin (B1235279) is a doxorubicin analogue with a modification at the 4' position researchgate.net. The synthesis of 4'-deoxy-daunorubicin derivatives, such as 4'-epi-iodo-4'-deoxy-daunorubicin, has been reported, often involving protected daunorubicin derivatives as starting materials nih.gov. These modifications aim to influence properties like lipophilicity, DNA binding, and interaction with cellular targets researchgate.net.
Comparative In Vitro and In Vivo (Animal) Biological Activity of Analogues
Comparative studies of this compound and its analogues with parent compounds like daunorubicin and doxorubicin have been conducted to evaluate their biological activities, including cytotoxicity, antitumor efficacy in preclinical models, and mechanistic differences nih.govnih.gov.
Evaluation of Cytotoxicity and Antitumor Efficacy in Preclinical Models
In in vitro studies, this compound has shown comparable efficacy to daunorubicin in some leukemia models, although higher concentrations may be required for equivalent effects . 4'-Epidoxorubicin (epirubicin) has demonstrated activity against a broad spectrum of experimental tumors, with comparable or greater effectiveness than doxorubicin in various murine and human xenograft models, including leukemias (P388, L1210), melanoma (B-16), Lewis lung carcinoma, colon tumors, and mammary tumors nih.gov.
Studies comparing 4-demethoxy and 4'-modified analogues have shown varied cytotoxicities. For instance, 4-demethoxy-4'-deoxydaunorubicin and 4-demethoxy-4'-O-methyldaunorubicin, along with their doxorubicin counterparts, were found to be more cytotoxic against HeLa cells in vitro than the parent drugs nih.gov. In in vivo animal models, these analogues showed comparable activity to parent drugs against ascitic P388 leukemia and disseminated Gross leukemia and were also active when administered orally nih.gov. 4'-Deoxy-4'-iododoxorubicin exhibited greater cytotoxicity in vitro against a panel of human and murine cell lines compared to doxorubicin and showed comparable in vivo activity against murine P388 leukemia while being more active against doxorubicin-resistant lines and Lewis lung carcinoma metastases researchgate.net.
Here is a summary of comparative preclinical activity based on available data:
| Compound | In vitro Cytotoxicity (vs. Parent) | In vivo Antitumor Efficacy (vs. Parent) | Preclinical Models Studied |
| This compound | Comparable to daunorubicin | Superior in some murine models (P-388) | P-388 lymphocytic leukemia |
| 4'-Epidoxorubicin | Varied, similar or higher nih.gov | Similar or greater than doxorubicin nih.gov | P388, L1210 leukemias, B-16 melanoma, Lewis lung carcinoma, colon/mammary tumors, human xenografts nih.gov |
| 4-Demethoxydaunorubicin | Higher than daunorubicin google.com | Potent in leukemia models google.com | Leukemia models google.com, L1210 and Gross leukemias, Sarcoma 180 nih.gov |
| 4-Demethoxy-4'-epidaunorubicin | More cytotoxic than parent drugs nih.gov | As active as parent drugs nih.gov | HeLa cells (in vitro) nih.gov, P388 leukemia, Gross leukemia (in vivo) nih.gov |
| 4-Demethoxy-4'-deoxydaunorubicin | More cytotoxic than parent drugs nih.gov | As active as parent drugs nih.gov | HeLa cells (in vitro) nih.gov, P388 leukemia, Gross leukemia (in vivo) nih.gov |
| 4-Demethoxy-4'-O-methyldaunorubicin | More cytotoxic than parent drugs nih.gov | As active as parent drugs nih.gov | HeLa cells (in vitro) nih.gov, P388 leukemia, Gross leukemia (in vivo) nih.gov |
| 4'-Deoxy-4'-iododoxorubicin | More cytotoxic than doxorubicin researchgate.net | Comparable to doxorubicin, more active vs. resistant lines/metastases researchgate.net | Human/murine cell lines (in vitro), murine P388 leukemia (sensitive/resistant), Lewis lung carcinoma metastases (in vivo) researchgate.net |
Mechanistic Differences in DNA Binding and Topoisomerase II Inhibition
Anthracyclines primarily exert their cytotoxic effects through DNA intercalation and inhibition of topoisomerase II (topo II) usp.brdrugbank.com. Topo II is crucial for DNA replication and transcription, and its inhibition by anthracyclines leads to the stabilization of cleavable complexes, resulting in DNA double-strand breaks nih.govresearchgate.net.
The structural modifications in this compound and its analogues can influence their interaction with DNA and topo II. This compound exhibits slightly reduced DNA binding compared to daunorubicin, potentially due to steric hindrance from the axial 4'-OH group . Despite differences in DNA binding affinity, both this compound and doxorubicin have been shown to inhibit DNA and RNA synthesis and induce DNA strand breaks nih.gov.
Studies comparing various anthracyclines have revealed differences in their ability to induce topo II-mediated DNA cleavage and their sequence specificity nih.govresearchgate.net. For instance, 3'-epidaunorubicin (which is different from this compound, but highlights the impact of sugar modifications) has a markedly different sequence specificity for topo II-mediated DNA cleavage compared to daunorubicin and doxorubicin researchgate.net. 4-Demethoxy analogues, such as annamycin, have shown a greater ability to trap topo II cleavage complexes compared to doxorubicin and some 4-methoxy analogues nih.gov. This enhanced topo II targeting by 4-demethoxy analogues appears to be more critical for their growth inhibition, particularly in cells with wild-type topo II nih.gov. The relationship between DNA damage (specifically DNA strand breaks) and cytotoxicity can vary among different anthracycline derivatives, suggesting that the interaction between the drug, DNA, and topo II is complex and influenced by structural modifications nih.gov.
Differential Effects on Cellular Processes and Apoptosis
Anthracyclines, including this compound and its analogues, influence various cellular processes, ultimately leading to cell death, primarily through apoptosis mdpi.comoatext.com. This compound has been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Comparative studies indicate that different anthracycline analogues can have differential effects on cellular processes and the induction of apoptosis. For example, the enhanced topo II targeting observed with 4-demethoxy doxorubicin analogues was accompanied by a profound induction of apoptotic DNA fragmentation in leukemic cells nih.gov. The ability of tumor cells to evade apoptosis is a hallmark of cancer, and anthracyclines aim to overcome this resistance sigmaaldrich.com. The structural modifications in anthracycline analogues can influence their ability to induce apoptosis, potentially by affecting pathways related to mitochondrial depolarization, caspase activation, and DNA fragmentation mdpi.comsigmaaldrich.com. Some studies suggest that modifications to the sugar moiety can influence drug uptake and intracellular concentration, which in turn affects their cytotoxic activity and ability to induce apoptosis researchgate.netkarger.com.
The precise mechanisms by which different analogues differentially affect cellular processes and apoptosis are complex and can involve a combination of factors, including variations in DNA binding affinity, topo II inhibition, cellular uptake, metabolism, and interactions with other cellular targets researchgate.netresearchgate.netnih.govmdpi.com.
Advanced Analytical and Computational Approaches in 4 Epidaunorubicin Research
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic methods are fundamental in characterizing the structural features of 4'-Epidaunorubicin and elucidating the nature of its interactions with its primary cellular target, DNA.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules, including the determination of stereochemistry. For this compound, which is the 4'-epimer of doxorubicin (B1662922), NMR is crucial in confirming the spatial orientation of the hydroxyl group at the 4' position of the daunosamine (B1196630) sugar moiety. This subtle difference in stereochemistry is responsible for the altered biological activity and toxicity profile of this compound compared to doxorubicin.
While specific NMR data for this compound is not extensively detailed in publicly available literature, the principles of its stereochemical analysis can be inferred from studies on closely related anthracyclines like doxorubicin and daunorubicin (B1662515). Techniques such as 1H, 13C, and 1H-1H COSY NMR are employed to assign all proton and carbon signals in the molecule. The stereochemical configuration can be confirmed through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, which provides information about the through-space proximity of protons. For instance, the change in the chemical shift of the 3' proton upon modification of the amino group can be a key indicator in structural analysis. researchgate.net
UV-Visible and Fluorescence Spectroscopy for DNA Interaction Studies (e.g., Fluorescence Quenching)
The interaction of this compound with DNA is a key aspect of its mechanism of action. UV-Visible and fluorescence spectroscopy are widely used to study this interaction. The binding of this compound to DNA can be monitored by changes in its absorption and emission spectra. Typically, the intercalation of the planar anthracycline ring system between the DNA base pairs leads to a decrease in the intensity of its fluorescence, a phenomenon known as fluorescence quenching. This quenching can be either static, resulting from the formation of a non-fluorescent complex between the drug and DNA, or dynamic, arising from collisional deactivation. mdpi.com
Studies have shown that the addition of DNA to a solution of this compound causes a decrease in the peak current of the drug, providing evidence of a drug-DNA interaction. mdpi.com The extent of fluorescence quenching can be used to determine the binding constant (K) of the drug-DNA complex, which quantifies the affinity of this compound for DNA.
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of a beam of X-rays passing through a crystal of this compound, it would be possible to obtain a precise model of its molecular geometry, including bond lengths, bond angles, and conformational details. This information is invaluable for understanding its structure-activity relationship and for computational modeling studies.
Chromatographic and Electrophoretic Methods for Characterization and Purity Assessment
Chromatographic and electrophoretic techniques are indispensable for the separation, identification, and quantification of this compound in various matrices, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound in bulk drug substances, pharmaceutical formulations, and biological fluids. wipo.int Various HPLC methods have been developed for its quantitative analysis and for the detection and quantification of impurities. These methods typically employ a reversed-phase column and a UV-Vis or fluorescence detector for sensitive and specific detection.
A key application of HPLC is in stability-indicating assays, which can separate the intact drug from its degradation products. This is crucial for ensuring the quality and shelf-life of this compound formulations. The following table summarizes typical parameters of a validated HPLC method for this compound analysis.
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Acetonitrile (B52724) and phosphate (B84403) buffer |
| Detection Wavelength | 254 nm |
| Flow Rate | 1.0 mL/min |
| Linearity Range | 10-500 ng/mL |
| Limit of Detection | < 0.9 ng/mL |
This table presents a generalized summary of HPLC parameters based on multiple sources.
Capillary Electrophoresis for Separation and Characterization
Capillary electrophoresis (CE) is a high-resolution separation technique that offers several advantages over HPLC, including higher efficiency, shorter analysis times, and lower consumption of reagents and samples. nih.gov CE methods, such as capillary zone electrophoresis (CZE), can be effectively used for the separation of this compound from its structurally related impurities and isomers, such as doxorubicin. nih.gov
The separation in CE is based on the differential migration of charged analytes in an electric field. The use of a buffer system containing additives like borate (B1201080) and organic modifiers such as acetonitrile can be optimized to achieve efficient separation of anthracyclines. nih.gov Detection is typically performed using UV-Vis absorbance or laser-induced fluorescence for enhanced sensitivity. nih.govwikipedia.org The following table outlines typical conditions for the separation of anthracyclines using capillary electrophoresis.
| Parameter | Value |
| Capillary | Fused silica |
| Buffer | 100 mM borate, pH 9.5, with 30% acetonitrile |
| Detection | Laser-induced fluorescence |
| Linearity Range | 10-500 ng/mL |
| Limit of Detection | < 0.9 ng/mL |
This table presents a generalized summary of CE parameters based on findings for related anthracyclines. nih.gov
Mass Spectrometry (MS) for Metabolite Identification and Structural Confirmation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for identifying and structurally confirming the metabolites of this compound. ijpras.comnih.gov This technique allows for the separation of complex biological mixtures and the precise determination of the mass-to-charge ratio of individual components, enabling the identification of the parent drug and its biotransformation products. ijpras.com The process generally involves administering the drug to an in vitro or in vivo system, followed by extraction of metabolites from biological matrices such as plasma or urine. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of metabolites. ijpras.com Tandem mass spectrometry (MS/MS) is then employed for structural elucidation. In MS/MS, ions of a specific metabolite are isolated and fragmented, producing a characteristic fragmentation pattern that provides structural information. nih.govresearchgate.net By analyzing these fragments, researchers can deduce the modifications to the parent molecule, such as hydroxylation, glucuronidation, or cleavage of the glycosidic bond. nih.gov For instance, studies on the closely related anthracycline, doxorubicin, have successfully identified several metabolites in mouse plasma using LC-MS/MS, including doxorubicinol, doxorubicinone, and doxorubicinolone. nih.gov
A typical workflow for metabolite identification using LC-MS/MS involves:
Sample Preparation: Extraction of the drug and its metabolites from biological samples.
Chromatographic Separation: Separation of the metabolites from the parent drug and endogenous compounds using liquid chromatography.
Mass Spectrometric Detection: Ionization of the separated compounds and measurement of their mass-to-charge ratios.
Tandem Mass Spectrometry (MS/MS): Fragmentation of selected ions to obtain structural information.
Data Analysis: Comparison of the obtained mass spectra and fragmentation patterns with those of known standards or through in silico prediction to identify the metabolites. nih.gov
| Metabolite | Abbreviation | Biochemical Transformation | Method of Detection |
|---|---|---|---|
| 4'-Epidoxorubicinol | - | Carbonyl reduction | HPLC-fluorescence nih.gov |
| Doxorubicinone | - | Glycosidic cleavage | LC-MS/MS nih.gov |
| Doxorubicinol aglycone | - | Carbonyl reduction and glycosidic cleavage | HPLC-fluorescence nih.gov |
| 7-Deoxydoxorubicinone | - | Reductive deglycosylation | HPLC-fluorescence nih.gov |
| 7-Deoxydoxorubicinol aglycone | - | Reductive deglycosylation and carbonyl reduction | HPLC-fluorescence nih.gov |
Advanced Biological Assays for Mechanistic Investigations
Flow Cytometry for Intracellular Concentration and Apoptosis Assessment
Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a heterogeneous population. In this compound research, it is extensively used to measure the intracellular accumulation of the drug and to assess its apoptosis-inducing effects. nih.govnih.gov
The intrinsic fluorescence of anthracyclines allows for the direct measurement of their intracellular concentration by flow cytometry. researchgate.netresearchgate.net Cells are incubated with this compound, and the fluorescence intensity of individual cells is measured as they pass through a laser beam. This provides quantitative data on drug uptake and retention, which can be correlated with drug resistance. nih.gov
Apoptosis, or programmed cell death, is a key mechanism by which this compound exerts its cytotoxic effects. Flow cytometry, in conjunction with specific fluorescent probes, is a standard method for quantifying apoptosis. kumc.edubosterbio.com The most common assay utilizes a combination of Annexin V and a viability dye like propidium (B1200493) iodide (PI). nih.govresearchgate.net In the early stages of apoptosis, a cell membrane phospholipid called phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for phosphatidylserine, is labeled with a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells. kumc.edu Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. nih.gov
By analyzing the fluorescence of both Annexin V and PI, cells can be categorized into four populations:
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive.
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining | Interpretation |
|---|---|---|---|
| Viable | Negative | Negative | Intact cell membrane, no phosphatidylserine exposure. |
| Early Apoptosis | Positive | Negative | Phosphatidylserine exposure, intact cell membrane. |
| Late Apoptosis/Necrosis | Positive | Positive | Phosphatidylserine exposure, compromised cell membrane. |
| Necrosis | Negative | Positive | Compromised cell membrane without significant phosphatidylserine exposure. |
RT-PCR and Western Blotting for Gene and Protein Expression Studies
To understand the molecular mechanisms underlying the effects of this compound, researchers employ techniques like reverse transcription-polymerase chain reaction (RT-PCR) and Western blotting to study changes in gene and protein expression.
Real-time quantitative RT-PCR (qRT-PCR) is used to measure the levels of specific messenger RNA (mRNA) transcripts in cells. oaepublish.com This technique allows for the quantification of gene expression changes induced by this compound. For example, studies on the related drug daunorubicin have shown that it can alter the expression of genes involved in cell cycle control, apoptosis, and senescence. doi.orgnih.gov By analyzing the expression of such genes, researchers can identify the signaling pathways that are activated or inhibited by the drug.
Western blotting is a technique used to detect and quantify specific proteins in a sample. pnrjournal.com Following treatment with this compound, cell lysates are prepared, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the protein of interest. Studies on doxorubicin have used Western blotting to show changes in the levels of proteins such as the cyclin-dependent kinase inhibitor p21 and the tumor suppressor p53, which are critical regulators of the cell cycle and apoptosis. nih.gov
| Target | Technique | Observed Effect of Anthracyclines (e.g., Daunorubicin/Doxorubicin) | Biological Significance |
|---|---|---|---|
| p21 (CDKN1A) | Western Blot | Increased expression nih.gov | Cell cycle arrest |
| p53 | Western Blot | Variable, can be induced nih.gov | Tumor suppressor, apoptosis regulator |
| Bcl-2 | Western Blot | Decreased expression nih.gov | Pro-survival protein, inhibition promotes apoptosis |
| Bax | Western Blot | Increased expression nih.gov | Pro-apoptotic protein |
| IL-6 | RT-PCR | Upregulated nih.gov | Inflammatory cytokine, can be involved in drug resistance |
| JUNB | RT-PCR | No significant alteration nih.gov | Transcription factor involved in cell proliferation and apoptosis |
Computational Chemistry and Molecular Modeling
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. isca.meresearchgate.netbohrium.com In the context of this compound research, QSAR studies are valuable for predicting the anticancer activity of new analogs and for understanding the structural features that are important for their efficacy. isca.megrantome.com
A QSAR model is developed by first calculating a set of molecular descriptors for a series of anthracycline analogs with known biological activities (e.g., cytotoxicity against a cancer cell line). These descriptors can be physicochemical properties (e.g., lipophilicity, electronic properties) or graph theoretical indices that describe the topology of the molecule. isca.me Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that relates the descriptors to the biological activity. isca.meresearchgate.net
A well-validated QSAR model can then be used to predict the activity of new, untested anthracycline derivatives, thereby prioritizing the synthesis of the most promising candidates. bohrium.com These models can also provide insights into the mechanism of action by identifying the key structural features that influence activity. nih.gov
| QSAR Study Focus | Key Findings/Model Parameters | Significance |
|---|---|---|
| Anthracycline Analogues vs. Biological Activity | A model using physicochemical properties as predictor variables showed a correlation coefficient (r) of 0.8162. isca.me | Demonstrates a significant relationship between the physicochemical properties of anthracycline analogs and their biological activity. |
| Anthracycline Derivatives as Topoisomerase II Inhibitors | A genetic algorithm-multiple linear regression (GA-MLR) model was developed to predict pIC50 values. researchgate.netbohrium.com | Allows for the in silico screening of new anthracycline derivatives for their potential as topoisomerase II inhibitors. |
| Dexrazoxane (B1684449) Analogs and Cardioprotection | A high correlation was found between the ability of dexrazoxane analogs to protect myocytes from doxorubicin-induced damage and their inhibition of topoisomerase II. nih.gov | Suggests that topoisomerase II inhibition is a key mechanism for the cardioprotective effects of these agents. |
Molecular Docking Studies of this compound-DNA/Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In this compound research, molecular docking is used to simulate the interaction of the drug with its primary biological targets: DNA and the enzyme topoisomerase II. researchgate.netembopress.org
These studies provide detailed insights into the binding mode of this compound at the atomic level. For DNA intercalation, docking simulations can predict how the planar anthracycline ring system inserts between DNA base pairs and identify the specific hydrogen bonds and van der Waals interactions that stabilize the complex. rsc.orgosti.govnih.govresearchgate.netdaneshyari.com
Similarly, docking studies can model the interaction of this compound with topoisomerase II, an enzyme crucial for DNA replication and transcription. embopress.orgnih.gov These simulations can help to understand how the drug stabilizes the topoisomerase II-DNA cleavable complex, which leads to DNA strand breaks and cell death. researchgate.netembopress.org The results of molecular docking studies, such as binding affinity scores, can be used to rank the potential efficacy of different anthracycline analogs and to guide the design of new drugs with improved binding characteristics. researchgate.net
| Target Molecule | Key Interactions with Anthracyclines (e.g., Daunorubicin/Doxorubicin) | Significance of Interaction |
|---|---|---|
| DNA | Intercalation of the planar ring system between base pairs, hydrogen bonding with the sugar-phosphate backbone. rsc.orgosti.gov | Inhibition of DNA replication and transcription. daneshyari.com |
| Topoisomerase II | Binding to the enzyme-DNA complex, stabilizing the cleavable complex. researchgate.netnih.gov | Induction of DNA double-strand breaks, leading to apoptosis. embopress.orgembopress.org |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomistic view of molecular behavior, offering insights into conformational changes and binding events that are often difficult to capture through experimental methods alone. In the context of this compound (also known as Epirubicin), MD simulations are instrumental in understanding how its specific three-dimensional structure influences its interaction with biological targets like DNA and topoisomerase II.
While specific MD simulation studies exclusively focused on this compound are limited in publicly available literature, a wealth of information can be inferred from simulations of its close structural analog, Doxorubicin. This compound differs from Doxorubicin only in the stereochemistry at the 4' position of the daunosamine sugar moiety. This single chiral center inversion, from an axial to an equatorial position, subtly alters the molecule's shape and hydrogen bonding capabilities, which can lead to significant differences in binding dynamics and biological activity.
Furthermore, MD simulations are crucial for analyzing the dynamics of the ternary complex formed by the drug, DNA, and topoisomerase II. These simulations can reveal how the intercalated drug molecule stabilizes the "cleavable complex," a state where topoisomerase II has cut the DNA strands but is prevented from religating them. This inhibition of the enzyme's function leads to an accumulation of double-strand breaks and subsequent cell death. The conformational flexibility of the daunosamine sugar, as explored through MD, is vital for optimal interaction within this ternary complex. The distinct conformation of this compound's sugar ring likely influences the geometry and stability of this ternary complex, which may contribute to its unique efficacy and toxicity profile.
| Parameter | Key Findings from MD Simulations (Inferred from Doxorubicin Studies) | Potential Implications for this compound |
| DNA Intercalation | The planar tetracyclic ring inserts between G-C base pairs. | Similar intercalation mechanism is expected due to the identical ring structure. |
| Minor Groove Binding | The daunosamine sugar binds to the minor groove, stabilized by hydrogen bonds and electrostatic interactions. | The equatorial 4'-OH group may alter hydrogen bonding networks and solvation in the minor groove, potentially affecting binding affinity and kinetics. |
| Conformational Flexibility | The sugar moiety and the linker to the aglycone show significant flexibility, allowing adaptation to the binding site. | The specific stereochemistry at the 4' position influences the preferred puckering of the sugar ring, affecting its conformational ensemble and interactions with DNA and topoisomerase II. |
| Ternary Complex Stability | The drug stabilizes the DNA-topoisomerase II cleavable complex, preventing DNA relegation. | Differences in the drug's conformation within the complex could modulate the stability of the ternary complex, influencing the potency of topoisomerase II inhibition. |
In Silico Profiling for Mechanism of Action Elucidation
In silico profiling encompasses a range of computational methods used to predict the biological activities and mechanisms of action (MoA) of a compound by analyzing its structure and physicochemical properties. These approaches are vital in modern drug discovery for identifying potential molecular targets, predicting off-target effects, and generating hypotheses about a drug's biological function that can be tested experimentally.
The primary and well-established mechanism of action for this compound, like other anthracyclines, is the inhibition of DNA replication and transcription. drugbank.compatsnap.com This occurs through two main pathways that are amenable to computational modeling:
DNA Intercalation: The drug molecule inserts itself into the DNA double helix, distorting its structure and interfering with the processes of replication and transcription. patsnap.com
Topoisomerase II Inhibition: this compound stabilizes the complex between DNA and the topoisomerase II enzyme. drugbank.com This prevents the enzyme from re-ligating DNA strands that it has cleaved, leading to the accumulation of double-strand breaks and triggering apoptosis. drugbank.compatsnap.com
In silico docking and molecular modeling can simulate these interactions, providing insights into the binding energies and specific atomic contacts that drive these mechanisms. For instance, models can predict the preferential binding sites on DNA and the key residues in topoisomerase II that interact with the drug.
Beyond these canonical mechanisms, in silico profiling has been employed to uncover novel potential targets and pathways for this compound, suggesting a more complex MoA. A notable example is the computational analysis identifying this compound as a potential inhibitor of the serine/threonine-protein kinase AKT1. mdpi.com AKT1 is a critical node in cell signaling pathways that promote survival and proliferation, and its inhibition is a key strategy in cancer therapy.
A recent study utilized molecular docking simulations and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations to investigate the binding of radioiodinated this compound to the AKT1 protein. The results demonstrated a high binding affinity and favorable energetic interactions, suggesting that this compound could act as an effective inhibitor of this kinase. mdpi.com
| Computational Method | Target Protein | Predicted Binding Affinity (ΔGbind) | Key Interacting Residues |
| Molecular Docking & MM-PBSA | AKT1 | -11.84 kcal/mol | ALA230, GLU234, GLU278, ASP292 |
Data sourced from an in silico analysis of [125I]epirubicin binding to AKT1. mdpi.com
This in silico finding suggests that part of this compound's anticancer effect may be mediated through the inhibition of the PI3K/AKT signaling pathway. Such computational predictions are invaluable as they open new avenues for research, proposing additional mechanisms that could explain the drug's clinical efficacy and potentially guide the development of new therapeutic strategies or combination therapies. mdpi.com These studies underscore the power of in silico profiling to expand our understanding of a drug's MoA beyond its initially characterized activities.
Future Research Directions and Unexplored Avenues for 4 Epidaunorubicin Studies
Elucidating Novel Molecular Targets and Pathways
While 4'-Epidaunorubicin is known to intercalate into DNA and inhibit topoisomerase II, further research is needed to fully elucidate its complete spectrum of molecular targets and the intricate pathways it influences within cancer cells and the tumor microenvironment. smolecule.com Future studies could employ advanced proteomic, genomic, and cellular imaging techniques to identify previously uncharacterized proteins or nucleic acid structures that interact with this compound. Investigating its effects on signaling cascades beyond the known DNA damage response could reveal novel mechanisms of action or resistance. Understanding how the altered sugar moiety at the 4' position specifically modulates interactions with DNA or other cellular components, compared to daunorubicin (B1662515), remains an active area of investigation. smolecule.com Research into overcoming drug resistance, an important challenge in cancer treatment, suggests that this compound might be effective against cells resistant to daunorubicin, highlighting a need to explore the mechanisms by which it may bypass resistance pathways. smolecule.com
Advanced Glycoengineering Strategies for Enhanced Biosynthesis
The production of this compound can involve glycoengineering techniques, such as modifying the biosynthetic pathways in microorganisms like Streptomyces peucetius. Future research in this area could focus on developing more advanced glycoengineering strategies to enhance the efficiency and yield of this compound biosynthesis. This might involve optimizing the expression of epimerase genes (like avrE or eryBIV) from other biosynthetic pathways in host organisms or exploring novel enzymes capable of catalyzing the desired stereochemical modification at the 4' position. researchgate.netrroij.com Furthermore, metabolic engineering approaches could be employed to redirect metabolic flux towards the synthesis of the epi-daunosamine sugar moiety and its incorporation into the anthracycline scaffold. researchgate.net Investigating alternative microbial hosts or synthetic biology approaches could also lead to more sustainable and cost-effective production methods. researchgate.netrroij.com Research into understanding and overcoming bottlenecks in the biosynthesis pathway, such as the formation of dTDP-L-daunosamine, is crucial for improving production efficiency. researchgate.netrroij.com
Development of Sophisticated Pre-clinical Models for Mechanistic Insights
To gain a more comprehensive understanding of this compound's mechanism of action and therapeutic potential, the development and utilization of more sophisticated pre-clinical models are essential. Future research should move beyond traditional 2D cell cultures to incorporate advanced models such as 3D tumor spheroids, organoids, and patient-derived xenografts (PDXs). mdpi.comt2evolve.com These models better recapitulate the complexity of the tumor microenvironment and can provide more relevant insights into drug penetration, metabolism, and the interplay between cancer cells and stromal components. mdpi.comt2evolve.com Developing in vivo models that accurately mimic specific cancer types responsive to this compound, including those exhibiting resistance to other anthracyclines, would be invaluable for evaluating its efficacy and exploring resistance mechanisms. smolecule.com Furthermore, the creation of humanized mouse models could provide a more accurate representation of human immune responses and drug interactions. mdpi.com
Integration of Multi-Omics Data for Comprehensive Biological Understanding
Integrating data from various "omics" platforms (genomics, transcriptomics, proteomics, metabolomics, epigenomics) can provide a holistic view of the biological systems affected by this compound. genexplain.comnih.govfrontlinegenomics.com Future research should leverage multi-omics integration to comprehensively understand the drug's impact at different molecular levels. genexplain.comnih.govfrontlinegenomics.com This approach can help identify complex interactions between genetic alterations, gene expression patterns, protein profiles, and metabolic changes in response to this compound treatment. genexplain.comnih.gov Analyzing multi-omics data can reveal biomarkers predictive of response or resistance, uncover compensatory pathways activated by the drug, and provide deeper insights into the molecular mechanisms underlying its efficacy and potential side effects. genexplain.comnih.govfrontlinegenomics.com Advanced computational tools and methodologies are necessary to effectively integrate and interpret these large, complex datasets. frontlinegenomics.com
Q & A
Q. What documentation is critical for ethical approval of this compound trials involving patient-derived xenografts (PDXs)?
- Methodological Answer: Submit protocols for PDX establishment (including donor consent forms), animal welfare compliance (e.g., NC3Rs guidelines), and data anonymization measures. Attach histopathology reports confirming tumor engraftment and alignment with original patient diagnoses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
